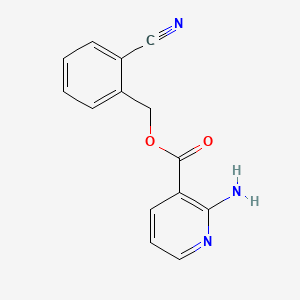![molecular formula C18H14N2O6S B14945057 4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B14945057.png)
4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(2-FURYLMETHYL)-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID is a complex organic compound with a unique structure that includes a furan ring, a thiazine ring, and a benzoic acid moiety
Preparation Methods
The synthesis of 4-{[3-(2-FURYLMETHYL)-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the furan and thiazine intermediates, followed by their coupling and subsequent functionalization to introduce the benzoic acid group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The thiazine ring can be reduced to form dihydrothiazines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions include furanones, dihydrothiazines, and substituted benzoic acids.
Scientific Research Applications
4-{[3-(2-FURYLMETHYL)-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[3-(2-FURYLMETHYL)-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID involves its interaction with specific molecular targets. The furan and thiazine rings can interact with enzymes and receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other furan and thiazine derivatives, such as:
Furfuryl alcohol: A simple furan derivative used in various chemical syntheses.
Thiazine derivatives: Compounds with similar thiazine rings but different substituents. 4-{[3-(2-FURYLMETHYL)-6-(METHOXYCARBONYL)-4-OXO-3,4-DIHYDRO-2H-1,3-THIAZIN-2-YLIDEN]AMINO}BENZOIC ACID is unique due to its combination of furan, thiazine, and benzoic acid moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H14N2O6S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
4-[[3-(furan-2-ylmethyl)-6-methoxycarbonyl-4-oxo-1,3-thiazin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O6S/c1-25-17(24)14-9-15(21)20(10-13-3-2-8-26-13)18(27-14)19-12-6-4-11(5-7-12)16(22)23/h2-9H,10H2,1H3,(H,22,23) |
InChI Key |
CAOKPMIYCJGVLB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)N(C(=NC2=CC=C(C=C2)C(=O)O)S1)CC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-N-(5-Acetyl-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B14944980.png)
![5-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B14944982.png)
![ethyl 5-(1-methyl-1H-indol-3-yl)-3-[(phenylcarbonyl)amino]-6-(pyridin-2-yl)pyrazine-2-carboxylate](/img/structure/B14944990.png)

![1-(5-Acetyl-3-methyl-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)ethanone](/img/structure/B14945002.png)
![4,6-Dimethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]hept-2-yn-4-ol](/img/structure/B14945009.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B14945024.png)
![7-Acetyl-4-ethyl-6-methyl-1,4,4a,7a-tetrahydrofuro[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B14945037.png)
![5-[1-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl]-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14945041.png)
![Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14945054.png)
![N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B14945061.png)
![2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B14945064.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B14945070.png)
![N-[3-(6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B14945080.png)
